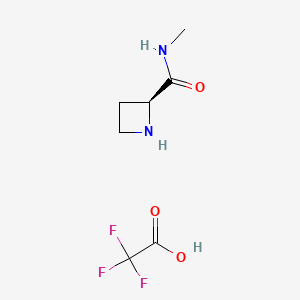
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing ring, with a carboxamide group and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carbodiimides or acyl chlorides.
Addition of Trifluoroacetic Acid: Trifluoroacetic acid can be added to the compound through acid-base reactions or by using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the carboxamide group using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-methylazetidine-2-carboxamide: Similar structure but without the trifluoroacetic acid component.
N-methylazetidine-2-carboxamide: Lacks the stereochemistry and trifluoroacetic acid component.
Azetidine-2-carboxamide: Lacks the N-methyl group and trifluoroacetic acid component.
Uniqueness
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which imparts distinct chemical properties such as increased acidity and potential for hydrogen bonding. Additionally, the stereochemistry of the compound may influence its biological activity and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H11F3N2O3 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
(2S)-N-methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-3-7-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)/t4-;/m0./s1 |
Clave InChI |
MTUKAYFULIMGNP-WCCKRBBISA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCN1.C(=O)(C(F)(F)F)O |
SMILES canónico |
CNC(=O)C1CCN1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)


![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
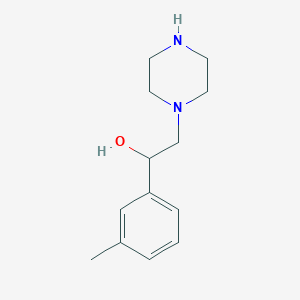
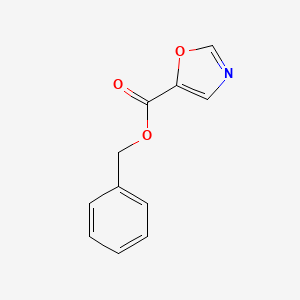
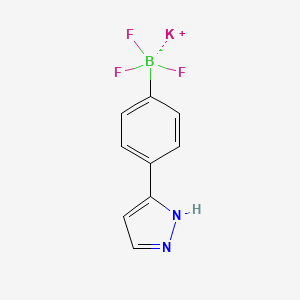
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)

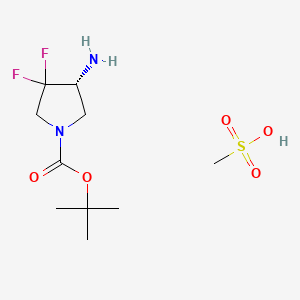
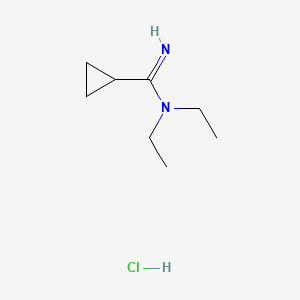

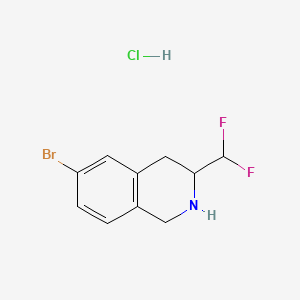
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
